molecular formula C24H27NO2 B10859090 Cyheptropine CAS No. 602-40-4

Cyheptropine

Cat. No.: B10859090
CAS No.: 602-40-4
M. Wt: 361.5 g/mol
InChI Key: NAWCPJNPSJBJGQ-YOFSQIOKSA-N
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Description

Cyheptropine is an investigational antiarrhythmic agent classified chemically as a dibenzo[a,d]cycloheptene-5-carboxylic acid tropan-3α-yl ester derivative . Its molecular structure comprises a bicyclic dibenzocycloheptene ring system esterified to a tropane moiety, conferring both lipophilic and ion-channel-modulating properties. This compound is under development for managing ventricular arrhythmias, with preclinical studies suggesting its ability to stabilize cardiac electrical activity by targeting multiple ion channels, including potassium and sodium channels .

Properties

CAS No.

602-40-4

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate

InChI

InChI=1S/C24H27NO2/c1-25-18-12-13-19(25)15-20(14-18)27-24(26)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3/t18-,19+,20?

InChI Key

NAWCPJNPSJBJGQ-YOFSQIOKSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Tropane-Based Derivatives

Cyheptropine shares structural similarities with other tropane-ester derivatives, such as Atropine and Ipratropium. However, its dibenzocycloheptene backbone distinguishes it from these muscarinic antagonists.

Functional Analogues: Antiarrhythmic Agents

This compound is compared below with two functionally similar antiarrhythmic agents: Ambasilide (Class III) and Adekalant (IKr blocker).

Parameter This compound Ambasilide Adekalant
Chemical Class Dibenzo[a,d]cycloheptene ester Benzamide derivative Benzazepinone derivative
Primary Target Multi-channel (K⁺, Na⁺) K⁺ channels (IKr, IKs) IKr (hERG)
Therapeutic Use Ventricular arrhythmias Atrial fibrillation Ventricular tachycardia
Bioavailability ~40% (preclinical) 60–70% (oral) 85–90% (IV)
Half-Life 6–8 hours (estimated) 12–14 hours 2–3 hours
Clinical Trial Outcomes Prephase trials ongoing Reduced arrhythmia recurrence* High efficacy but proarrhythmic risk
Key Limitations Undefined safety profile QT prolongation risk Proarrhythmia in 5–8% of cases

*Ambasilide demonstrated efficacy in Phase III trials but was discontinued due to hepatic toxicity .

Mechanistic and Pharmacodynamic Contrasts

Multi-Channel vs. Selective Blockade

This compound’s multi-channel activity contrasts with Adekalant’s selective IKr inhibition. While Adekalant prolongs cardiac repolarization by blocking the hERG channel, this compound’s broader ion-channel modulation may reduce proarrhythmic risks associated with selective blockade . However, this multi-target approach complicates dose optimization and increases the risk of off-target effects, such as CNS penetration due to its lipophilic structure.

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